2-Hydroxy-6-[(3-methylphenyl)sulfamoyl]quinoline-4-carboxylic acid
Description
Chemical Identity and Structure 2-Hydroxy-6-[(3-methylphenyl)sulfamoyl]quinoline-4-carboxylic acid (CAS: 721418-33-3) is a quinoline-4-carboxylic acid derivative with a sulfamoyl group at position 6 and a 3-methylphenyl substituent. Its molecular formula is C₁₇H₁₄N₂O₅S, and it belongs to the class of heterocyclic compounds.
Synthesis The compound is likely synthesized via Pfitzinger or Doebner reactions, which are established methods for generating quinoline-4-carboxylic acid derivatives (e.g., heating α-methyl ketones with isatins in basic aqueous/alcoholic conditions) . The sulfamoyl group is introduced via sulfonylation of the quinoline core, as seen in analogous compounds .
Properties
IUPAC Name |
6-[(3-methylphenyl)sulfamoyl]-2-oxo-1H-quinoline-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O5S/c1-10-3-2-4-11(7-10)19-25(23,24)12-5-6-15-13(8-12)14(17(21)22)9-16(20)18-15/h2-9,19H,1H3,(H,18,20)(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYMMPGWOEJBHLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NS(=O)(=O)C2=CC3=C(C=C2)NC(=O)C=C3C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501321797 | |
| Record name | 6-[(3-methylphenyl)sulfamoyl]-2-oxo-1H-quinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501321797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
48.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24790588 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
721418-33-3 | |
| Record name | 6-[(3-methylphenyl)sulfamoyl]-2-oxo-1H-quinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501321797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-6-[(3-methylphenyl)sulfamoyl]quinoline-4-carboxylic acid typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The process may also include purification steps such as crystallization or chromatography to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-6-[(3-methylphenyl)sulfamoyl]quinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the molecule.
Substitution: This reaction can replace one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts such as palladium on carbon for hydrogenation reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction reactions may produce more saturated compounds .
Scientific Research Applications
2-Hydroxy-6-[(3-methylphenyl)sulfamoyl]quinoline-4-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Mechanism of Action
The mechanism of action of 2-Hydroxy-6-[(3-methylphenyl)sulfamoyl]quinoline-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
Key analogs of this compound differ in substituents on the quinoline core or sulfamoyl-linked aryl group. Below is a comparative analysis:
Key Research Findings and Trends
Substituent Effects :
- Electron-withdrawing groups (e.g., -CF₃O in Analog 2) improve metabolic stability but reduce solubility .
- Bulky substituents (e.g., bromine in Analog 3) may hinder binding to biological targets .
Synthetic Optimization: Microwave-assisted Doebner reactions enhance reaction rates and yields for quinoline-4-carboxylic acids .
Therapeutic Potential: Sulfamoyl derivatives show promise as antibacterial agents due to their ability to disrupt microbial enzyme function .
Biological Activity
2-Hydroxy-6-[(3-methylphenyl)sulfamoyl]quinoline-4-carboxylic acid, also known by its IUPAC name, exhibits a complex structure that suggests potential biological activities. This compound is a derivative of quinoline, a class known for various pharmacological properties, including anticancer, antibacterial, and antiviral activities. This article reviews the biological activity of this compound based on recent research findings.
The chemical formula for this compound is C17H14N2O5S with a molecular weight of 358.37 g/mol. The compound features a quinoline backbone with hydroxyl and sulfamoyl groups, which are critical for its biological interactions.
| Property | Value |
|---|---|
| Chemical Formula | C17H14N2O5S |
| Molecular Weight | 358.37 g/mol |
| IUPAC Name | 6-[(3-methylphenyl)sulfamoyl]-2-oxo-1H-quinoline-4-carboxylic acid |
| PubChem CID | 2396440 |
Anticancer Activity
Recent studies have indicated that quinoline derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have shown IC50 values ranging from 0.69 to 22 mM against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer) . The mechanism of action is often linked to the inhibition of tubulin polymerization and the induction of reactive oxygen species (ROS), which can lead to apoptosis in cancer cells.
Antibacterial Activity
The antibacterial potential of this compound has been evaluated against several pathogens. For example, derivatives of quinoline have demonstrated notable activity against Pseudomonas aeruginosa and Klebsiella pneumoniae , with minimum inhibitory concentration (MIC) values as low as mg/mL . The presence of the sulfamoyl group is believed to enhance the antibacterial efficacy by facilitating interactions with bacterial enzymes.
Antiviral Activity
Quinoline derivatives are also being investigated for their antiviral properties. Some studies suggest that modifications to the quinoline structure can lead to increased activity against viruses such as HIV and influenza . The specific mechanisms may involve inhibition of viral replication processes or interference with viral entry into host cells.
Case Studies
- Anticancer Efficacy : In a study examining various quinoline derivatives, one compound demonstrated an IC50 value of 30.98 mM against HeLa cells, indicating moderate cytotoxicity . The study highlighted the importance of substituent positioning on the quinoline ring in modulating biological activity.
- Antibacterial Screening : A comparative analysis showed that a related quinoline derivative exhibited an inhibition zone of 25 mm against Klebsiella pneumoniae , compared to a standard antibiotic with an inhibition zone of 27 mm . This suggests that structural modifications can yield compounds with comparable or superior antibacterial effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
